molecular formula C20H22N2O4S B2370380 N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 892982-44-4

N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2370380
CAS No.: 892982-44-4
M. Wt: 386.47
InChI Key: CNMQDPVGWRGPEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a benzo[b][1,4]dioxine ring (a type of benzodioxole). It also has a carboxamide group and a methylcarbamoyl group attached to the thiophene ring .

Scientific Research Applications

Synthesis Techniques

The development of novel chemical synthesis methods is a key area of research. For instance, Gabriele et al. (2006) discussed a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, highlighting a significant degree of stereoselectivity (Gabriele et al., 2006). Similarly, Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, demonstrating the reactivity of these compounds toward various nitrogen nucleophiles to yield a range of heterocyclic derivatives (Mohareb et al., 2004).

Biological Activities

Research into the biological activities of related compounds includes the exploration of their potential therapeutic applications. Amr et al. (2010) synthesized a series of novel thiophene derivatives, which were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard controls (Amr et al., 2010). Additionally, Abu‐Hashem et al. (2020) investigated novel benzodifuranyl derivatives for anti-inflammatory and analgesic properties, highlighting the significance of cyclooxygenase inhibition (Abu‐Hashem et al., 2020).

Material Chemistry and Pharmacology

In the realm of material chemistry and pharmacology, Yarovenko et al. (2003) focused on synthesizing carbamoyl-containing N,S-heterocyclic compounds, contributing to the development of potential pharmaceuticals and materials with specific properties (Yarovenko et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on this .

Properties

IUPAC Name

N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-7-8-12-16(9-11)27-20(17(12)19(24)21-2)22-18(23)15-10-25-13-5-3-4-6-14(13)26-15/h3-6,11,15H,7-10H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMQDPVGWRGPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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